

In-Depth Technical Guide: Spectroscopic Data for Ethyl 2-(4-methoxyanilino)acetate

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Compound of Interest

Compound Name: Ethyl 2-[(4-methoxyphenyl)amino]acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-(4-methoxyanilino)acetate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of directly published complete spectral sets for this specific molecule, this guide also includes data from closely related compounds and established experimental protocols for its synthesis to support research and development activities.

Spectroscopic Data

While a complete, publicly available dataset for ethyl 2-(4-methoxyanilino)acetate is not readily found in peer-reviewed literature, the following tables summarize the expected and observed spectral data based on closely related analogs and general principles of spectroscopic interpretation.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

The proton NMR spectrum of ethyl 2-(4-methoxyanilino)acetate is predicted to show distinct signals corresponding to the ethyl ester, the methylene bridge, the methoxy group, and the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-OCH ₂ CH ₃	~1.25	Triplet	~7.1
-OCH ₂ CH ₃	~4.20	Quartet	~7.1
-NH-CH ₂ -	~3.80	Singlet	-
-OCH ₃	~3.75	Singlet	-
Aromatic H (ortho to -NH)	~6.75	Doublet	~9.0
Aromatic H (ortho to -OCH ₃)	~6.85	Doublet	~9.0
-NH-	~4.50	Broad Singlet	-

Note: Predicted values are based on standard functional group regions and data from similar N-substituted anilines.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Atom	Chemical Shift (δ , ppm)
-OCH ₂ CH ₃	~14.5
-OCH ₂ CH ₃	~61.0
-NH-CH ₂ -	~46.0
-OCH ₃	~55.8
Aromatic C (ortho to -NH)	~115.0
Aromatic C (ortho to -OCH ₃)	~114.5
Aromatic C (ipso to -NH)	~141.0
Aromatic C (ipso to -OCH ₃)	~152.5
C=O	~172.0

Note: Predicted values are based on established chemical shift ranges for similar structures.

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

The IR spectrum is useful for identifying key functional groups.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3350 - 3450	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 2980	Medium
C=O Stretch (Ester)	1735 - 1750	Strong
C=C Stretch (Aromatic)	1500 - 1600	Medium-Strong
C-O Stretch (Ester)	1150 - 1250	Strong
C-N Stretch	1250 - 1350	Medium

Table 4: Mass Spectrometry (MS) Data (Predicted)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Ion
209	$[M]^+$ (Molecular Ion)
136	$[M - \text{COOCH}_2\text{CH}_3]^+$
122	$[M - \text{CH}_2\text{COOCH}_2\text{CH}_3]^+$
108	$[\text{CH}_3\text{OC}_6\text{H}_4\text{NH}]^+$

Experimental Protocols

The synthesis of ethyl 2-(4-methoxyanilino)acetate is typically achieved via the N-alkylation of p-anisidine with an ethyl haloacetate, most commonly ethyl chloroacetate or ethyl bromoacetate.

Synthesis of Ethyl 2-(4-methoxyanilino)acetate

Materials:

- p-Anisidine
- Ethyl chloroacetate
- Anhydrous potassium carbonate (K_2CO_3) or sodium carbonate (Na_2CO_3)
- Acetone or Dimethylformamide (DMF)
- Ethyl acetate
- Hexane
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of p-anisidine (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).
- Stir the mixture at room temperature for 15-30 minutes.
- Add ethyl chloroacetate (1.1 - 1.2 eq) dropwise to the suspension.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
- Filter the inorganic salts and wash the filter cake with acetone or ethyl acetate.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 2-(4-methoxyanilino)acetate.

Spectroscopic Analysis Protocol:

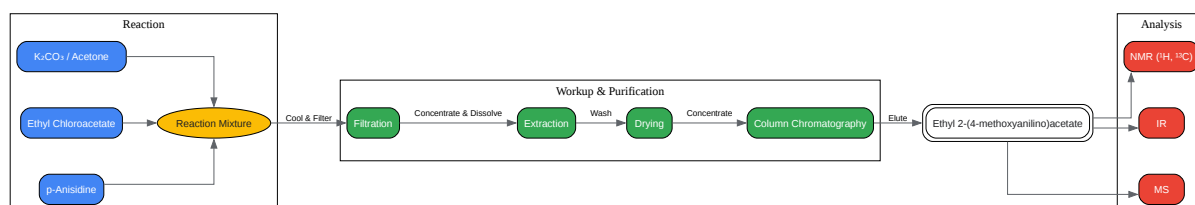
- ^1H and ^{13}C NMR: Dissolve the purified product in deuterated chloroform (CDCl_3) or another suitable deuterated solvent. Record the spectra on a 400 MHz or higher field NMR spectrometer.
- IR Spectroscopy: Obtain the infrared spectrum of the purified product as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet using an FTIR spectrometer.
- Mass Spectrometry: Analyze the purified product using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and

fragmentation pattern.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of ethyl 2-(4-methoxyanilino)acetate.

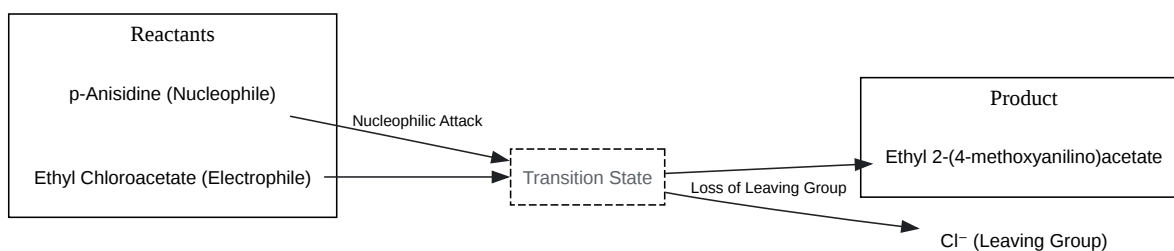


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Caption: Experimental workflow for the synthesis and characterization.

Signaling Pathway (General N-Alkylation)

The reaction proceeds via a standard S_N2 mechanism where the nucleophilic nitrogen of p-anisidine attacks the electrophilic carbon of ethyl chloroacetate.



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- To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data for Ethyl 2-(4-methoxyanilino)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b182486#spectroscopic-data-for-ethyl-2-4-methoxyanilino-acetate\]](https://www.benchchem.com/product/b182486#spectroscopic-data-for-ethyl-2-4-methoxyanilino-acetate)

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